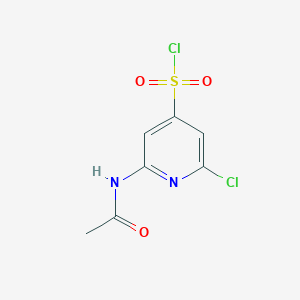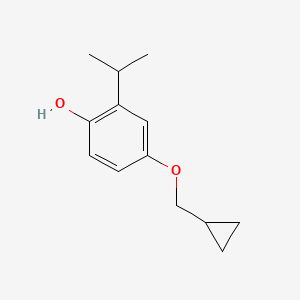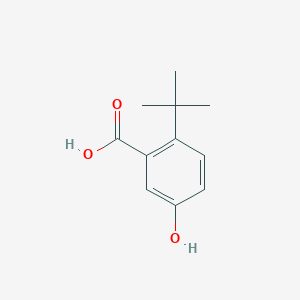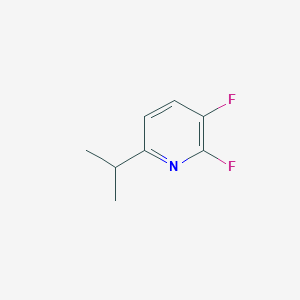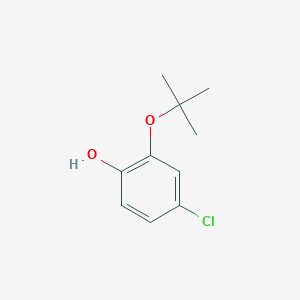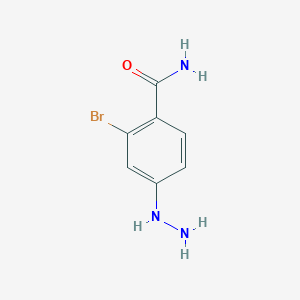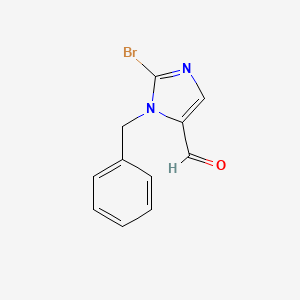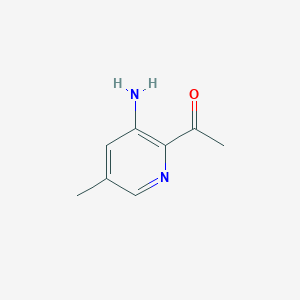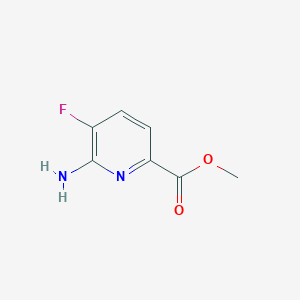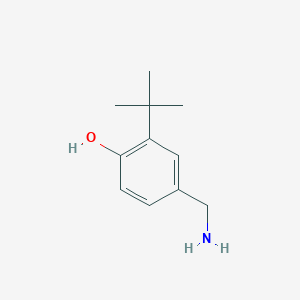
4-(Aminomethyl)-2-tert-butylphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Aminomethyl)-2-tert-butylphenol is an organic compound characterized by the presence of an aminomethyl group attached to a phenolic ring, which also bears a tert-butyl substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Aminomethyl)-2-tert-butylphenol typically involves the following steps:
Starting Material: The synthesis begins with 2-tert-butylphenol.
Formylation: The phenolic compound undergoes formylation to introduce a formyl group at the para position relative to the hydroxyl group.
Reduction: The formyl group is then reduced to an aminomethyl group using reagents such as sodium borohydride or lithium aluminum hydride.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Catalysts and continuous flow reactors may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions: 4-(Aminomethyl)-2-tert-butylphenol can undergo various chemical reactions, including:
Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be further reduced to form secondary or tertiary amines.
Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Imines or nitriles.
Reduction: Secondary or tertiary amines.
Substitution: Ethers or esters.
Wissenschaftliche Forschungsanwendungen
4-(Aminomethyl)-2-tert-butylphenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the production of polymers and resins due to its phenolic structure.
Wirkmechanismus
The mechanism of action of 4-(Aminomethyl)-2-tert-butylphenol involves its interaction with various molecular targets:
Enzyme Inhibition: The compound can act as an inhibitor for certain enzymes by binding to their active sites.
Protein Modification: The aminomethyl group can form covalent bonds with amino acid residues, leading to protein modifications.
Pathways Involved: The compound may influence pathways related to oxidative stress and cellular signaling.
Vergleich Mit ähnlichen Verbindungen
- 4-(Aminomethyl)benzoic acid
- 4-(Aminomethyl)indole
- 4-Aminocoumarin
Comparison:
- 4-(Aminomethyl)benzoic acid: Similar in having an aminomethyl group but differs in the presence of a carboxylic acid group instead of a phenolic hydroxyl group.
- 4-(Aminomethyl)indole: Contains an indole ring structure, making it more rigid and planar compared to the phenolic structure of 4-(Aminomethyl)-2-tert-butylphenol.
- 4-Aminocoumarin: Features a coumarin ring, which imparts different electronic and steric properties compared to the tert-butylphenol structure.
Eigenschaften
Molekularformel |
C11H17NO |
|---|---|
Molekulargewicht |
179.26 g/mol |
IUPAC-Name |
4-(aminomethyl)-2-tert-butylphenol |
InChI |
InChI=1S/C11H17NO/c1-11(2,3)9-6-8(7-12)4-5-10(9)13/h4-6,13H,7,12H2,1-3H3 |
InChI-Schlüssel |
OKEZOROPEFMUMN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=C(C=CC(=C1)CN)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


